One method for synthesizing 5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol involves a multi-step process utilizing a high-throughput screening campaign. [] While specific details for the synthesis of this specific compound are limited in the provided papers, similar compounds like 5-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (TIMQ) and 5-((2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (CDIQ) involve reactions with 5-chloromethyl-8-quinolinol as a key building block. [, ]
Research suggests that 5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol acts as a G protein-biased agonist of the D2 dopamine receptor. [] This means it selectively activates G protein signaling pathways downstream of the D2 receptor while diminishing or blocking the recruitment of β-arrestin. [] This biased agonism is a key characteristic influencing its potential therapeutic applications.
A key application of 5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol lies in its potential as a novel therapeutic agent for disorders involving the dopamine system. [] Specifically, its G protein-biased agonism at the D2 dopamine receptor makes it a promising candidate for research in conditions like schizophrenia, where traditional antipsychotics often have undesirable side effects. []
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7